Scaffold Selectivity: Differential Biological Activity Profiles Between Pyrrolo[1,2-a]pyrazine and 5H-Pyrrolo[2,3-b]pyrazine Regioisomers
A comprehensive 2021 review demonstrates that the pyrrolo[1,2-a]pyrazine regioisomer class (to which CAS 185757-19-1 belongs) exhibits a distinct biological activity profile versus the 5H-pyrrolo[2,3-b]pyrazine scaffold. The [1,2-a] series shows enrichment in antibacterial, antifungal, and antiviral activities, while the [2,3-b] series is predominantly associated with kinase inhibition [1]. This class-level differentiation provides an initial evidence-based framework for scaffold selection, though no direct head-to-head data exist for CAS 185757-19-1 itself.
| Evidence Dimension | Primary biological activity profile (class-level) |
|---|---|
| Target Compound Data | Pyrrolo[1,2-a]pyrazine derivatives: antibacterial, antifungal, antiviral, mGluR5 antagonism [1] |
| Comparator Or Baseline | 5H-pyrrolo[2,3-b]pyrazine derivatives: kinase inhibition [1] |
| Quantified Difference | Qualitative divergence in pharmacological space; no single numerical comparator applies |
| Conditions | Review of published literature across both scaffold classes |
Why This Matters
For procurement decisions targeting antimicrobial or mGluR5-related research programs, the [1,2-a] scaffold (CAS 185757-19-1 parent class) is the evidence-supported choice over the [2,3-b] alternative.
- [1] Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Med. Chem. Res. 2021, 30, 1715–1737. DOI: 10.1007/s00044-021-02792-9. View Source
